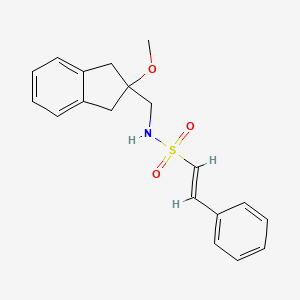

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-23-19(13-17-9-5-6-10-18(17)14-19)15-20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,20H,13-15H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRGRQVOFDGERR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide, with CAS number 2035007-42-0, is a synthetic organic compound notable for its unique molecular structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of 343.4 g/mol. Its structure includes an indene moiety and a sulfonamide group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2035007-42-0 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an antagonist to specific receptors.

The compound has been shown to interact with human A2A receptors, which are part of the adenosine receptor family. Antagonists of these receptors can influence numerous physiological processes, including neurotransmission and immune responses. The binding affinity of this compound to the A2A receptor has been reported with values ranging from 7.5 to 53 nM, indicating a strong interaction that could be therapeutically beneficial .

Case Studies

- Adenosine Receptor Antagonism : In vitro studies demonstrated that this compound acts as an antagonist at the A2A receptor. This action suggests potential applications in treating conditions like Parkinson's disease and other neurodegenerative disorders where adenosine signaling plays a critical role .

- Pharmacokinetics in Animal Models : Preliminary studies involving oral administration in mice have shown that the compound exhibits favorable pharmacokinetic properties, including absorption and distribution that could support further development for therapeutic use .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example, modifications to the methoxy group or the sulfonamide moiety have been explored to improve receptor selectivity and reduce potential side effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethenesulfonamide exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, derivatives of sulfonamides have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival.

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial activity. Studies have indicated that this compound exhibits effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of carbonic anhydrase or other related enzymes, which play critical roles in maintaining physiological pH and fluid balance in tissues. Inhibition studies have shown promising results, with IC50 values indicating strong inhibitory effects.

Neuroprotective Effects

Preliminary research has suggested that this compound may possess neuroprotective properties. This could be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Such properties make it a candidate for further exploration in neurodegenerative disease models.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows for the development of novel polymeric materials with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promising results for applications in coatings and composites.

Case Studies and Research Findings

-

Anticancer Activity : A study evaluating the effects of sulfonamide derivatives on cancer cell lines revealed that this compound significantly inhibited cell growth in breast and lung cancer models.

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines.

- Antimicrobial Screening : In a comprehensive screening of various sulfonamides against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated MIC values below 50 µg/mL, indicating strong antibacterial activity.

- Neuroprotective Studies : Research conducted on neuronal cells treated with this compound showed a reduction in oxidative stress markers, suggesting potential neuroprotective effects that warrant further investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several sulfonamide derivatives, including:

Key Observations :

- This may influence solubility, crystallinity, and receptor binding in biological systems.

- Synthetic Efficiency: Analogues like 6a and 6b are synthesized via condensation with yields >80%, suggesting that similar methods could apply to the target compound .

Physicochemical and Crystallographic Comparisons

- Melting Points : Simple derivatives like 6a and 6b exhibit melting points >100°C, indicative of crystalline solids. The target compound’s melting point is unreported but may differ due to its methoxy-dihydroindenyl group, which could disrupt crystal packing.

- Crystallography Tools : Programs like SHELXL and ORTEP-3 are critical for resolving such structures. For example, SHELXL is widely used for small-molecule refinement, and ORTEP-3 aids in visualizing molecular geometry, which would be essential for confirming the stereochemistry of the target compound.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize temperature and solvent polarity to favor the (E)-isomer.

How can researchers confirm the molecular structure of this compound?

Basic Research Question

Methodological Steps :

Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). Compare chemical shifts to structurally related indenyl-sulfonamides (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).

X-ray Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.